molecular formula C17H14N2O2S B2632553 (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035004-81-8

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2632553
CAS No.: 2035004-81-8
M. Wt: 310.37
InChI Key: CXPSUCPVORQJGN-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 2-(thiophen-3-yl)pyridine, and acrylamide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the acrylamide moiety using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Halogenated derivatives of the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: Similar structure but with a thiophene ring at a different position.

    (E)-3-(furan-2-yl)-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(6-5-15-4-2-9-21-15)19-11-13-3-1-8-18-17(13)14-7-10-22-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPSUCPVORQJGN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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